Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

Chiral purity Enantiomeric excess Optical rotation

Sourcing the incorrect enantiomeric form of ammonium tartrate-such as the racemic DL-mixture-results in zero optical rotation and complete loss of chiral recognition capability, invalidating enantioselective separations and crystallographic studies. Ammonium (2R,3R)-tartrate dibasic (CAS 3164-29-2) eliminates this risk with verified (2R,3R) absolute configuration and consistent lot-to-lot specific rotation. • [α] +32.4° (c = 1.84, H₂O); specification range 31.0-35.0° ensures enantiomeric fidelity for chiral resolutions. • ≥98% purity (nonaqueous titration) supports MS-compatible HIC mobile phase workflows with low background, enabling online ADC characterization and 10-min multiattribute PAT methods. • Hygroscopic; store under inert gas at room temperature. Ships ambient.

Molecular Formula C4H9NO6
Molecular Weight 167.12 g/mol
CAS No. 3164-29-2
Cat. No. B1147605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate
CAS3164-29-2
SynonymsL(+)-Tartaric acid diammonium salt
Molecular FormulaC4H9NO6
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]
InChIInChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1
InChIKeyZMFVLYPTTFPBNG-ZVGUSBNCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C;  58.10 g soluble in 100 g H2O at 15 °C;  63.81 g soluble in 100 g H2O at 30 °C;  79.45 g soluble in 100 g H2O at 45 °C;  87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

Ammonium (2R,3R)-tartrate Identity & Procurement


Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate, most commonly referred to as diammonium L-(+)-tartrate or ammonium tartrate dibasic, is the diammonium salt of naturally derived L-(+)-tartaric acid with molecular formula C₄H₁₂N₂O₆ and a molecular weight of 184.15 g·mol⁻¹ [1]. It crystallizes in the monoclinic space group P2₁ with lattice parameters a = 7.083 Å, b = 6.128 Å, c = 8.808 Å, and β = 92.42° [2]. As a chiral organic salt bearing two defined stereocenters with the (2R,3R) absolute configuration, its defining physicochemical properties include a specific optical rotation [α] of +32.4° (c = 1.84, H₂O) [3], a density of 1.601 g·cm⁻³ at 25 °C, and high aqueous solubility of approximately 38.65% (w/w) at 20 °C, rising to 46.52% at 60 °C . The compound is hygroscopic, decomposes before melting, and slowly releases ammonia upon prolonged air exposure, necessitating storage under inert atmosphere in cool, dry conditions for research-grade applications .

Substitution Risks of Ammonium (2R,3R)-tartrate


The procurement decision for ammonium (2R,3R)-tartrate cannot be reduced to simply sourcing any ammonium tartrate salt because the (2R,3R) enantiomeric configuration is the sole determinant of the compound's chiral recognition capability, optical activity, and stereospecific interactions in chiral separations, asymmetric synthesis, and crystallographic studies [1]. Racemic ammonium DL-tartrate exhibits zero net optical rotation and cannot serve as a chiral resolving agent or enantioselective crystallization template [2]. Similarly, substituting with sodium potassium tartrate (Rochelle salt, [α] approximately +21° to +30°) or sodium ammonium tartrate introduces different counterion compositions that alter solubility profiles, crystallization behavior, and ferroelectric/piezoelectric properties, rendering them non-interchangeable in applications requiring the specific ammonium-only counterion environment [3]. Even within ammonium tartrate salts, the monoammonium (bitartrate) form (CAS 3095-65-6) differs from the diammonium form in stoichiometry, pH buffering capacity, and metal-chelating behavior. The quantitative evidence below demonstrates exactly where the (2R,3R)-diammonium form provides differentiation that cannot be recovered by generic substitution.

Ammonium (2R,3R)-tartrate Differentiation Evidence


Optical Rotation for Enantiomer Identification

The (2R,3R) diammonium tartrate exhibits a specific optical rotation [α] of +32.4° (c = 1.84, H₂O, 20 °C) [1]. The racemic ammonium DL-tartrate (equimolar mixture of (2R,3R) and (2S,3S)) has a net specific rotation of 0° by definition, making optical rotation a definitive binary discriminator for enantiomeric identity and purity [2]. The enantiomeric ammonium (2S,3S)-tartrate (D-tartrate) exhibits the equal-magnitude opposite-sign rotation of approximately −32.4° under identical conditions [2]. This 64.8° absolute difference in specific rotation between enantiomeric forms provides a high-sensitivity quality control metric: a deviation of merely 1° from the expected +32.4° value corresponds to approximately 1.5% enantiomeric impurity, enabling routine QC verification of chiral integrity.

Chiral purity Enantiomeric excess Optical rotation Quality control

HIC-MS Compatibility vs. Ammonium Sulfate

In head-to-head HIC separation comparisons, ammonium tartrate delivers separation performance comparable to ammonium sulfate—the conventional gold-standard HIC salt—while uniquely enabling direct online MS coupling, a capability ammonium sulfate fundamentally lacks due to its non-volatility and MS incompatibility [1]. Chen et al. (2014) demonstrated that HIC chromatograms of standard 4-protein and 10-protein mixtures obtained with ammonium tartrate exhibited comparable resolution and peak profiles to those obtained with ammonium sulfate, whereas ammonium acetate (a volatile alternative) failed to provide adequate protein retention and separation [1]. Furthermore, the selectivity obtained with ammonium tartrate in HIC was shown to be orthogonal to reverse-phase chromatography, enhancing overall proteome coverage in 2D-LC workflows [1]. In antibody-drug conjugate (ADC) characterization, Cadang et al. (2025) developed HIC methods using ammonium tartrate that enabled a rapid 10-minute multiattribute process analytical technology (PAT) method, simultaneously tracking drug-to-antibody ratio (DAR), drug load distribution (DLD), and drug-linker concentration, ultimately enabling a 90% reduction in reaction time during bioconjugation process development—an outcome not achievable with ammonium sulfate-based HIC due to MS incompatibility [2].

HIC-MS Top-down proteomics ADC characterization Native mass spectrometry

SHG Efficiency vs. KDP Standard

Single crystals of ammonium tartrate have been evaluated for nonlinear optical (NLO) second harmonic generation (SHG) performance using the Kurtz–Perry powder technique. The SHG efficiency of ammonium D,L-tartrate (AMT) single crystals was measured at 1.3 times that of the standard potassium dihydrogen phosphate (KDP) crystal [1]. In independent phase-matching experiments at the fundamental wavelength of 1.153 μm, the nonlinear optical coefficients of ammonium tartrate single crystals were found to be comparable in magnitude to those of KDP, with the additional advantage of a lower UV cut-off wavelength at 234 nm and good optical transparency across the entire visible region [2]. The crystal is thermally stable up to 200 °C, providing a wider operational temperature window than many organic NLO alternatives [1]. In contrast, widely used inorganic NLO crystals such as lithium niobate (LiNbO₃) exhibit photorefractive damage at moderate power densities, and KDP is hygroscopic and requires controlled-humidity handling, whereas ammonium tartrate offers a complementary organic NLO material profile with different dispersion characteristics.

Nonlinear optics SHG efficiency NLO crystals KDP benchmark

Stereoselective Crystallization Amplification

In isothermal crystallization studies of D,L-sodium ammonium tartrate (the mixed Na/NH₄ salt system structurally related to ammonium tartrate), Kovács (1977) demonstrated quantitatively that the addition of chiral impurities produces a preferential crystallization of the tartrate isomer of matching handedness [1]. Specifically, 1% optically active excess material in the crystallization medium induces 1.0–3.6% optical purity in the deposited crystals, representing a chiral amplification factor of 1.0–3.6× [1]. The critical lowest concentration of effective chiral seeding agents was determined to be 0.1–0.5% [1]. This stereoselective crystallization phenomenon, originally discovered by Pasteur with sodium ammonium tartrate, is fundamentally dependent on the enantiopure nature of the tartrate component; racemic tartrate salts do not exhibit this effect. Kuroda and Mason (1981) further demonstrated through single-crystal X-ray diffraction that the (+)-NaNH₄ tartrate tetrahydrate crystallizes in the orthorhombic space group P2₁2₁2 with unit cell parameters a = 12.1739(9), b = 14.4129(9), c = 6.2352(9) Å, whereas the racemic (±) form adopts a different crystal packing in space group P2₁/a with distinct hydration stoichiometry, directly accounting for the differential crystallization behavior at the structural level [2].

Chiral amplification Stereoselective crystallization Enantiomeric enrichment Conglomerate resolution

Antimony Speciation Mobile Phase Optimization

In systematic mobile-phase optimization studies for antimony speciation by liquid chromatography–hydride generation–atomic fluorescence spectrometry (LC-HG-AFS), ammonium tartrate was demonstrated to be the optimal mobile phase and extracting solution, outperforming alternative eluents such as phthalic acid and EDTA-based buffers [1]. Using 300 mmol·L⁻¹ ammonium tartrate with 5% methanol acidified to pH 4.5, baseline resolution of Sb(V), trimethylantimony (TMSb), and Sb(III) was achieved with retention times of 2.6, 3.9, and 5.2 minutes, respectively, and detection limits of 0.1, 0.2, and 0.43 μg·L⁻¹ [1]. In a separate optimized isocratic method using a strong anion-exchange column with 200 mmol·L⁻¹ ammonium tartrate at pH 5.0, even lower detection limits were achieved: 0.03 μg·L⁻¹ for Sb(III), 0.02 μg·L⁻¹ for Sb(V), and 0.05 μg·L⁻¹ for TMSb, with retention times of 6.8, 2.1, and 3.8 minutes, respectively [2]. The dual role of ammonium tartrate as both the chromatographic mobile phase and the sample extraction medium simplifies the analytical workflow, a practical advantage not offered by alternative mobile phase systems that require separate extraction buffers [1].

Elemental speciation Ion chromatography Antimony analysis Environmental analytical chemistry

Chiral vs. Racemic Crystal Structures

Ammonium (2R,3R)-tartrate crystallizes in the chiral monoclinic space group P2₁ (No. 4) with unit cell parameters a = 7.083 Å, b = 6.128 Å, c = 8.808 Å, β = 92.42°, and Z = 2 [1]. This chiral space group is a direct consequence of the homochiral (2R,3R) configuration and is fundamentally distinct from the centrosymmetric space groups adopted by racemic tartrate salts. For the structurally related sodium ammonium tartrate system, Kuroda and Mason (1981) demonstrated through single-crystal XRD that the chiral (+)-NaNH₄ tartrate tetrahydrate crystallizes in the orthorhombic space group P2₁2₁2 (Z = 4), whereas the racemic (±) form adopts space group P2₁/a (Z = 4) with completely different unit cell dimensions and hydration stoichiometry [2]. The hydrogen bonding network in the chiral (+)-form was found to be significantly more extensive than in the racemic (±)-form [2]. This structural dichotomy has practical consequences: the crystal morphology, solubility, and mechanical properties differ between chiral and racemic forms, affecting crystal growth protocols and single-crystal selection for diffraction experiments.

Single-crystal XRD Absolute configuration Chiral space group Crystallography

Application Scenarios for Ammonium (2R,3R)-tartrate


Native HIC-MS for ADC DAR Analysis

Ammonium (2R,3R)-tartrate is the enabling mobile phase salt for native hydrophobic interaction chromatography–mass spectrometry (HIC-MS) workflows used in ADC characterization [1]. Unlike ammonium sulfate, which is MS-incompatible, ammonium tartrate provides comparable HIC resolution while being thermally decomposable, permitting direct online MS coupling without compromising chromatographic performance [2]. This capability supports rapid 10-minute multiattribute PAT methods that simultaneously track DAR, DLD, and drug-linker concentration, enabling real-time bioconjugation reaction monitoring that has been demonstrated to reduce process development reaction times by 90% [1]. Procurement should specify purity ≥98.0% (by nonaqueous titration) and specific rotation within 31.0–35.0° (c = 1, H₂O) to ensure consistent kosmotropic strength and MS background levels .

NLO Crystal Growth for Frequency Doubling

Ammonium tartrate single crystals grown by slow evaporation solution technique (SEST) exhibit SHG efficiency 1.3× that of KDP, with a UV cut-off wavelength of 234 nm and thermal stability up to 200 °C [1]. The monoclinic P2₁ space group (a = 7.083 Å, b = 6.128 Å, c = 8.808 Å, β = 92.42°) provides a non-centrosymmetric crystal structure essential for second-order NLO effects [2]. Researchers should procure material with confirmed crystalline form and high bulk purity (≥99%) to ensure reproducible crystal growth and consistent NLO performance .

Chiral Resolution via Diastereomeric Salt Formation

The (2R,3R) absolute configuration and the demonstrated chiral amplification factor of 1.0–3.6× [1] make ammonium (2R,3R)-tartrate effective as a chiral resolving agent for racemic amine or alkaloid separations via diastereomeric salt formation. The specific rotation of +32.4° provides a definitive QC check for enantiomeric purity before use in resolution protocols [2]. The critical minimum effective seeding concentration of 0.1–0.5% optically active material informs experimental design for preferential crystallization-based resolutions [1]. Procurement of material with verified specific rotation and ≥98% enantiomeric excess is essential to maximize resolution efficiency.

Mobile Phase for Antimony and Arsenic Speciation

Ammonium tartrate at 200–300 mmol·L⁻¹, pH 4.5–5.0, is the validated optimal mobile phase for baseline separation of Sb(III), Sb(V), and TMSb species on strong anion-exchange columns, achieving detection limits as low as 0.02–0.05 μg·L⁻¹ [1]. Its dual functionality as both mobile phase and extraction medium simplifies environmental sample preparation workflows [2]. For analytical laboratories performing regulatory antimony speciation in soils, sediments, or airborne particulate matter, consistency of ammonium tartrate purity and lot-to-lot reproducibility directly impacts method detection limits and regulatory compliance [1].

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